molecular formula C7H7ClN2O B14091540 (2E)-N-hydroxy-5-methylpyridine-2-carboximidoyl chloride

(2E)-N-hydroxy-5-methylpyridine-2-carboximidoyl chloride

Cat. No.: B14091540
M. Wt: 170.59 g/mol
InChI Key: SGMBKAPEJFXZNH-JXMROGBWSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-hydroxy-(5-methylpyridine)-2-carbonimidoyl chloride typically involves the reaction of 5-methylpyridine with hydroxylamine and a chlorinating agent. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the process is usually carried out under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-hydroxy-(5-methylpyridine)-2-carbonimidoyl chloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into its amine derivatives.

    Substitution: The chloride group can be substituted with other nucleophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include N-oxide derivatives, amine derivatives, and various substituted pyridine compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-hydroxy-(5-methylpyridine)-2-carbonimidoyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-hydroxy-(5-methylpyridine)-2-carbonimidoyl chloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby affecting various biochemical processes. Its hydroxylamine group is particularly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to alterations in their function.

Comparison with Similar Compounds

Similar Compounds

  • N-hydroxy-(4-methylpyridine)-2-carbonimidoyl chloride
  • N-hydroxy-(3-methylpyridine)-2-carbonimidoyl chloride
  • N-hydroxy-(2-methylpyridine)-2-carbonimidoyl chloride

Uniqueness

N-hydroxy-(5-methylpyridine)-2-carbonimidoyl chloride is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and biological activity. The position of the methyl group at the 5-position can lead to different steric and electronic effects compared to its isomers, thereby affecting its overall properties and applications.

Properties

Molecular Formula

C7H7ClN2O

Molecular Weight

170.59 g/mol

IUPAC Name

(2E)-N-hydroxy-5-methylpyridine-2-carboximidoyl chloride

InChI

InChI=1S/C7H7ClN2O/c1-5-2-3-6(9-4-5)7(8)10-11/h2-4,11H,1H3/b10-7+

InChI Key

SGMBKAPEJFXZNH-JXMROGBWSA-N

Isomeric SMILES

CC1=CN=C(C=C1)/C(=N\O)/Cl

Canonical SMILES

CC1=CN=C(C=C1)C(=NO)Cl

Origin of Product

United States

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